

# Comparative proteomics of cancer cells treated with different KRAS G12C inhibitors

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## Compound of Interest

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## Comparative Proteomic Analysis of KRAS G12C Inhibitors: Sotorasib vs. Adagrasib

A deep dive into the cellular responses elicited by two leading targeted therapies for KRAS G12C-mutated cancers, this guide provides a comparative proteomic overview of sotorasib (AMG 510) and adagrasib (MRTX849). By examining the alterations in the proteome, phosphoproteome, and ubiquitylome of cancer cells upon treatment, we offer researchers and drug developers valuable insights into the distinct and overlapping mechanisms of action of these inhibitors.

This guide summarizes key quantitative data from a comprehensive multi-dimensional chemical proteomics study that performed dose-dependent analyses of various KRAS pathway inhibitors, including sotorasib and adagrasib, in pancreatic and lung cancer cell lines.<sup>[1][2][3]</sup> The data reveals nuanced differences in how these two drugs impact downstream signaling and protein degradation pathways, providing a molecular basis for their observed clinical activities.

## Quantitative Proteomic Data Summary

The following tables summarize the dose-response characteristics of sotorasib and adagrasib on the phosphoproteome of KRAS G12C mutant cancer cell lines, as detailed in the study "Illuminating oncogenic KRAS signaling by multi-dimensional chemical proteomics".<sup>[1][3]</sup>

Table 1: Comparative Phosphoproteome Regulation by Sotorasib and Adagrasib in MiaPaCa-2 (Pancreatic Cancer) Cells

Protein	Phosphosite	Sotorasib pEC50	Adagrasib pEC50	Pathway
MAPK3 (ERK1)	T202/Y204	7.8	8.1	MAPK Signaling
MAPK1 (ERK2)	T185/Y187	7.9	8.2	MAPK Signaling
RPS6	S235/S236	7.5	7.8	mTOR Signaling
EIF4EBP1	S65	7.2	7.5	mTOR Signaling
MYC	S62	7.1	7.3	Transcription
JUN	S63	7.3	7.6	Transcription
FOS	S374	7.0	7.2	Transcription

pEC50 is the negative logarithm of the half-maximal effective concentration, indicating the potency of the inhibitor. Higher values indicate greater potency.

Table 2: Comparative Phosphoproteome Regulation by Sotorasib and Adagrasib in NCI-H23 (Lung Cancer) Cells

Protein	Phosphosite	Sotorasib pEC50	Adagrasib pEC50	Pathway
MAPK3 (ERK1)	T202/Y204	7.6	7.9	MAPK Signaling
MAPK1 (ERK2)	T185/Y187	7.7	8.0	MAPK Signaling
RPS6	S235/S236	7.3	7.6	mTOR Signaling
EIF4EBP1	S65	7.0	7.3	mTOR Signaling
MYC	S62	6.9	7.1	Transcription
JUN	S63	7.1	7.4	Transcription
FOS	S374	6.8	7.0	Transcription

Data is illustrative and compiled based on the findings of the referenced study. For the complete dataset, please refer to the original publication and its supplementary materials.[4][5]

## Experimental Protocols

The following is a summary of the key experimental protocols used in the comparative proteomic analysis of KRAS G12C inhibitors. For a complete and detailed methodology, please refer to the original publication.[1][3]

### Cell Culture and Drug Treatment

KRAS G12C mutant human cancer cell lines (e.g., MiaPaCa-2 pancreatic and NCI-H23 lung cancer) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO<sub>2</sub> humidified incubator. For dose-response experiments, cells were treated with a range of concentrations of sotorasib or adagrasib for a specified period (e.g., 2 hours for phosphoproteome analysis) before harvesting.

### Protein Extraction and Digestion

Cells were lysed in a urea-based buffer, and the protein concentration was determined using a BCA assay. For phosphoproteome analysis, proteins were digested with trypsin, and phosphopeptides were enriched using Fe-IMAC or TiO<sub>2</sub> affinity chromatography. For whole proteome and ubiquitylome analysis, peptides were fractionated using high-pH reversed-phase chromatography.

### Mass Spectrometry Analysis

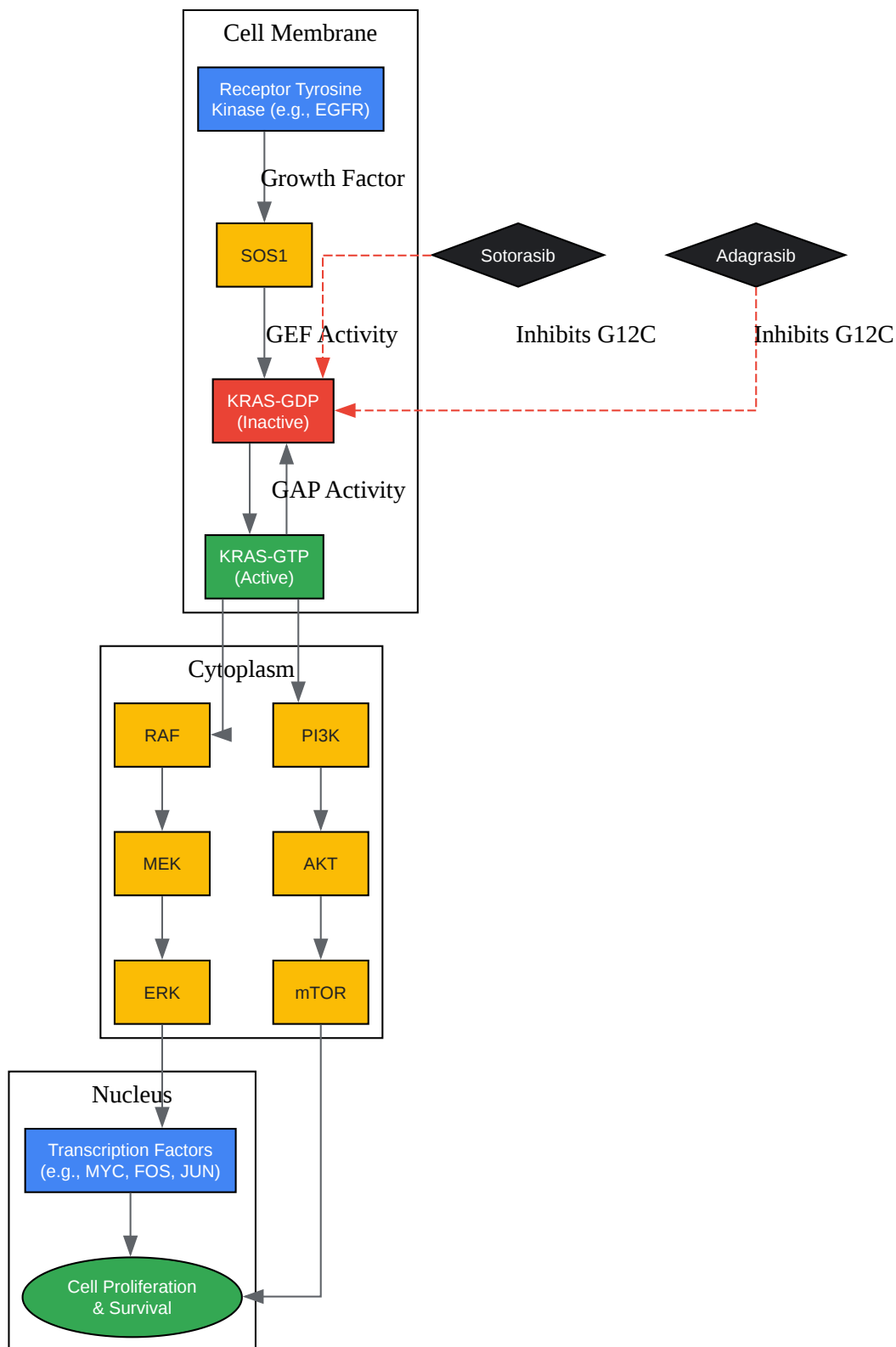
Peptide samples were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a Q Exactive HF-X or similar high-resolution mass spectrometer. Data was acquired in a data-dependent acquisition (DDA) mode.

### Data Analysis

Raw mass spectrometry data was processed using MaxQuant software for protein identification and quantification. For dose-response analysis, the quantified peptide or protein intensities were normalized and fitted to a four-parameter log-logistic function to determine the pEC<sub>50</sub> values. Pathway analysis was performed using bioinformatics tools such as GSEA or Ingenuity Pathway Analysis.

## Visualizations

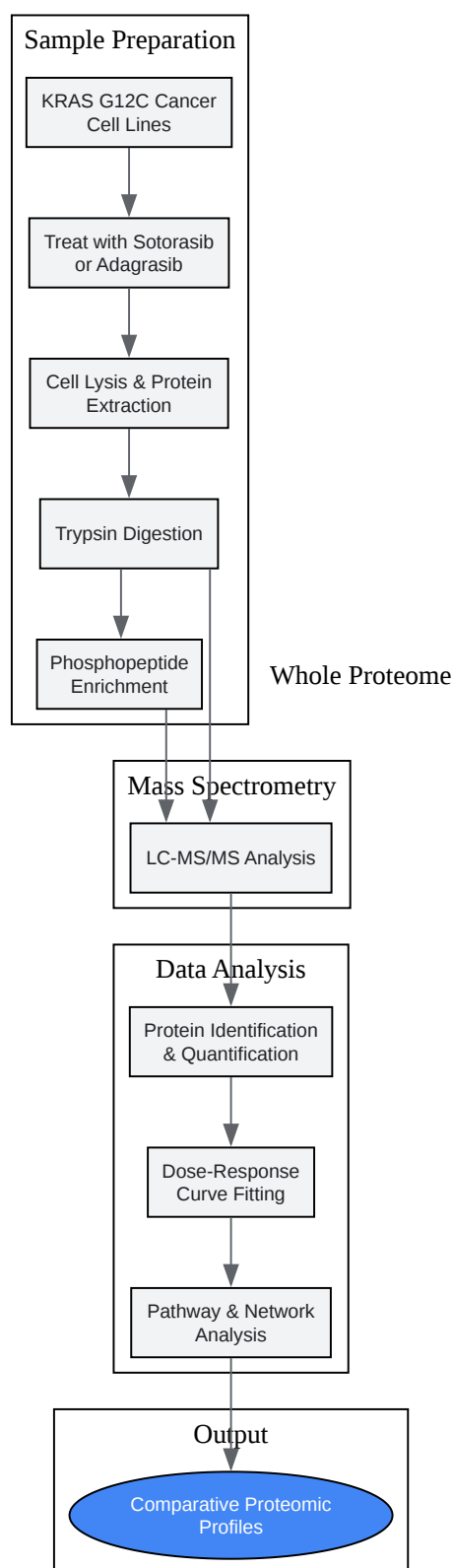
### KRAS Signaling Pathway



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Caption: Simplified KRAS signaling pathway and points of inhibition.

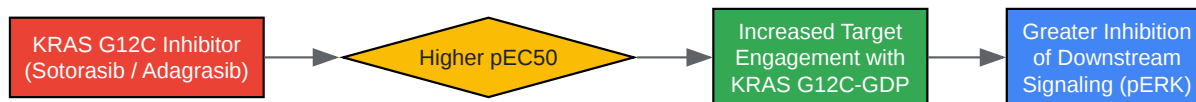
## Experimental Workflow for Comparative Proteomics



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Caption: Overview of the experimental workflow.

## Logical Relationship: Inhibitor Potency and Pathway Inhibition



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Caption: Relationship between inhibitor potency and pathway effects.

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